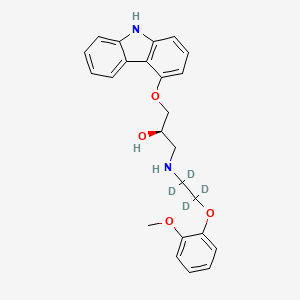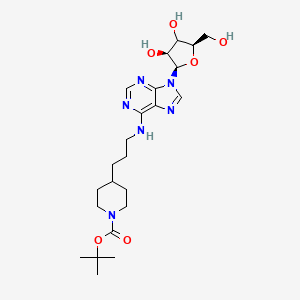
KRAS inhibitor-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzoic acid derivative, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of high-throughput reactors, automated purification systems, and stringent quality assurance protocols to meet regulatory standards. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS inhibitor-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its binding affinity to KRAS.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be further tested for their biological activity and efficacy in inhibiting KRAS .
Applications De Recherche Scientifique
KRAS inhibitor-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and diagnostic tools
Mécanisme D'action
KRAS inhibitor-20 exerts its effects by binding to the KRAS protein in its inactive form, preventing its activation and subsequent signaling through the MAPK and PI3K pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with downstream effectors .
Comparaison Avec Des Composés Similaires
KRAS inhibitor-20 is compared with other KRAS inhibitors such as sotorasib and adagrasib. While sotorasib and adagrasib specifically target the KRAS G12C mutation, this compound has broader activity against multiple KRAS mutations. This makes it a more versatile option for targeting various KRAS-driven cancers. Similar compounds include:
Sotorasib: Targets KRAS G12C mutation.
Adagrasib: Another KRAS G12C inhibitor with a different binding mechanism.
This compound’s unique ability to target multiple KRAS mutations sets it apart from these compounds, offering potential advantages in treating a wider range of KRAS-mutant cancers .
Propriétés
Formule moléculaire |
C31H40F4N6O2 |
|---|---|
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
Clé InChI |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
SMILES canonique |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



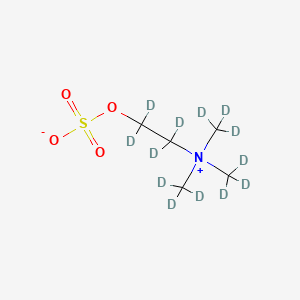
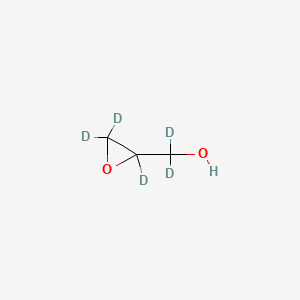



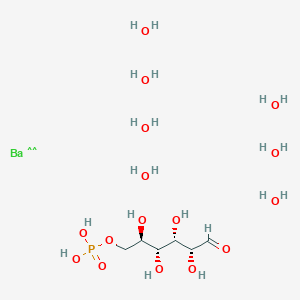
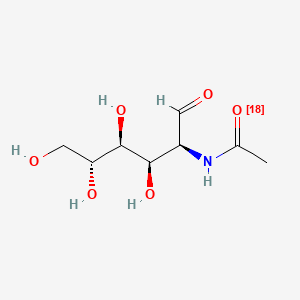
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
